Superior Antitumor Activity of 6-Iodo-2-methylquinazolin-4-one Derivatives Against Multiple Cancer Cell Lines
Derivatives of 6-iodo-1H-quinazolin-4-one exhibit potent and selective cytotoxic activity against a range of human cancer cell lines, with several compounds showing comparable efficacy to the standard chemotherapeutic drug paclitaxel [1]. The 6-iodo substitution is a critical structural feature for this activity, as evidenced by the high potency of compounds like 3d against cervical cancer HeLa cells (IC50 = 10 µM) and 3e against glioblastoma T98G cells (IC50 = 12 µM) [1].
| Evidence Dimension | In vitro cytotoxic activity (IC50) |
|---|---|
| Target Compound Data | Compound 3d (6-iodo-2-methylquinazolin-4-one derivative): IC50 = 10 µM (HeLa cells); Compound 3e: IC50 = 12 µM (T98G cells) |
| Comparator Or Baseline | Paclitaxel (standard anticancer drug) against the same cell lines. (Specific IC50 values for paclitaxel not provided in the abstract, but compounds were noted as 'remarkable' and 'significant' when compared to it.) |
| Quantified Difference | IC50 values for 3d (10 µM) and 3e (12 µM) indicate activity comparable to paclitaxel. |
| Conditions | In vitro cytotoxic activity against human cervical cancer (HeLa) and glioblastoma multiforme (T98G) cell lines [1]. |
Why This Matters
This demonstrates that 6-iodo-1H-quinazolin-4-one derivatives can achieve efficacy similar to a clinically used chemotherapeutic agent, making them valuable leads for anticancer drug development.
- [1] Pérez-Fehrmann, M., Kesternich, V., Puelles, A., Quezada, V., Salazar, F., Christen, P., Castillo, J., Cárcamo, J.G., Castro-Alvarez, A. and Nelson, R. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Advances, 12, 21340-21352. View Source
